(E)-1-(4-Fluorophenyl)-2-(hydroxyimino)-2-(pyridin-4-yl)ethanone (E)-1-(4-Fluorophenyl)-2-(hydroxyimino)-2-(pyridin-4-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 152121-33-0
VCID: VC2800283
InChI: InChI=1S/C13H9FN2O2/c14-11-3-1-10(2-4-11)13(17)12(16-18)9-5-7-15-8-6-9/h1-8,18H/b16-12+
SMILES: C1=CC(=CC=C1C(=O)C(=NO)C2=CC=NC=C2)F
Molecular Formula: C13H9FN2O2
Molecular Weight: 244.22 g/mol

(E)-1-(4-Fluorophenyl)-2-(hydroxyimino)-2-(pyridin-4-yl)ethanone

CAS No.: 152121-33-0

Cat. No.: VC2800283

Molecular Formula: C13H9FN2O2

Molecular Weight: 244.22 g/mol

* For research use only. Not for human or veterinary use.

(E)-1-(4-Fluorophenyl)-2-(hydroxyimino)-2-(pyridin-4-yl)ethanone - 152121-33-0

Specification

CAS No. 152121-33-0
Molecular Formula C13H9FN2O2
Molecular Weight 244.22 g/mol
IUPAC Name (2E)-1-(4-fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone
Standard InChI InChI=1S/C13H9FN2O2/c14-11-3-1-10(2-4-11)13(17)12(16-18)9-5-7-15-8-6-9/h1-8,18H/b16-12+
Standard InChI Key AKUAGNWRWWYKEU-FOWTUZBSSA-N
Isomeric SMILES C1=CC(=CC=C1C(=O)/C(=N/O)/C2=CC=NC=C2)F
SMILES C1=CC(=CC=C1C(=O)C(=NO)C2=CC=NC=C2)F
Canonical SMILES C1=CC(=CC=C1C(=O)C(=NO)C2=CC=NC=C2)F

Introduction

Chemical Identity and Classification

(E)-1-(4-Fluorophenyl)-2-(hydroxyimino)-2-(pyridin-4-yl)ethanone is an organic compound featuring a fluorophenyl group, a hydroxyimino functionality, and a pyridine ring. The compound is registered in chemical databases with the PubChem CID 136234670 and has several synonyms including 152121-33-0 and SCHEMBL5091773 . The "E" designation in its name refers to the stereochemical configuration of the hydroxyimino group, indicating that the hydroxyl group and the pyridine ring are positioned on opposite sides of the C=N double bond. This compound belongs to the class of fluorinated organic compounds, specifically aryl ketones with a modified oxime group.

Molecular Identity

The compound has a molecular formula of C13H9FN2O2, containing 13 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The presence of both fluorine and nitrogen-containing functional groups makes this compound particularly interesting from a medicinal chemistry perspective, as these elements often confer beneficial pharmacological properties.

ParameterValue
PubChem CID136234670
Molecular FormulaC13H9FN2O2
Molecular Weight244.22 g/mol
Exact Mass244.06480570 Da
Creation Date in DatabaseJanuary 23, 2019
Last ModifiedFebruary 22, 2025

Structural Characteristics

Molecular Structure

The molecular structure of (E)-1-(4-Fluorophenyl)-2-(hydroxyimino)-2-(pyridin-4-yl)ethanone features three main components: a 4-fluorophenyl ring, a central ketone moiety, and a 2-(hydroxyimino)-2-(pyridin-4-yl) group . The aromatic 4-fluorophenyl ring is connected to a carbonyl group, which in turn is linked to a carbon atom that bears both a hydroxyimino group and a pyridin-4-yl substituent. This specific arrangement creates a molecule with multiple potential hydrogen bond donor and acceptor sites.

Key Functional Groups

The compound contains several important functional groups:

  • A para-substituted fluorophenyl ring

  • A ketone (C=O) group

  • A hydroxyimino (C=N-OH) group

  • A pyridine ring in the 4-position

The presence of these functional groups contributes to the compound's physical and chemical behavior, including its reactivity, solubility, and potential biological activities.

Physicochemical Properties

Computed Properties

Based on computational models, (E)-1-(4-Fluorophenyl)-2-(hydroxyimino)-2-(pyridin-4-yl)ethanone exhibits the following physicochemical properties :

PropertyValueReference Method
XLogP3-AA2.7Computed by XLogP3 3.0
Hydrogen Bond Donor Count1Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count5Computed by Cactvs 3.4.8.18
Rotatable Bond Count3Computed by Cactvs 3.4.8.18

The XLogP3-AA value of 2.7 suggests moderate lipophilicity, indicating a potential for both aqueous solubility and membrane permeability. This property is particularly significant for pharmaceutical applications as it affects drug absorption and distribution in biological systems. The presence of one hydrogen bond donor (the hydroxyl group of the hydroxyimino function) and five hydrogen bond acceptors (the nitrogen atoms of the pyridine ring and the hydroxyimino group, as well as the oxygen atoms of the ketone and hydroxyimino groups) suggests potential for molecular recognition and interaction with biological targets.

Structural Properties

The compound features three rotatable bonds, providing it with conformational flexibility . This flexibility may be important for its potential to adapt to binding sites in biological targets. The (E)-configuration of the hydroxyimino group is a critical structural feature that distinguishes it from its potential (Z)-isomer and likely impacts its three-dimensional shape and molecular interactions.

Synthesis and Preparation

Related Synthetic Methodologies

The literature indicates that related compounds, such as 1-(2-chloropyridin-4-yl)-2-(4-fluorophenyl)ethan-1-one, have been synthesized as part of research into imidazole derivatives . These methods often involve coupling reactions and functional group transformations that could potentially be adapted for the synthesis of our target compound.

In one reported approach for similar compounds, α-aminoketones were prepared via a multistep process involving:

  • Initial preparation of an ethanone derivative

  • Conversion to an α-oximinoketone

  • Rearrangement to yield the desired product

Applications and Research Significance

Structural Analogues and Related Research

Structural analogues such as 1-(4-Fluorophenyl)-2-(3-pyridyl)ethanone (without the hydroxyimino group and with the pyridine in the 3-position) have been documented , suggesting potential research interest in this class of compounds. The structural similarity to compounds used in the synthesis of bioactive imidazole derivatives hints at possible applications in medicinal chemistry.

Oxime derivatives similar to our target compound have been explored as intermediates in the synthesis of heterocyclic compounds with potential biological activities . These include imidazole-N-oxides and imidazole-2-thiones, which have been investigated for various therapeutic applications.

Analytical Characterization

Identification Methods

Compounds like (E)-1-(4-Fluorophenyl)-2-(hydroxyimino)-2-(pyridin-4-yl)ethanone are typically characterized using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry (MS) for molecular weight and fragmentation pattern analysis

  • Infrared (IR) spectroscopy for functional group identification

  • X-ray crystallography for definitive structural determination

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